2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride
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Overview
Description
2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClO3S. It is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride typically involves the reaction of 2-Oxabicyclo[2.1.1]hexane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfonyl hydrides and other reduced forms.
Scientific Research Applications
2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxirane ring in the bicyclic structure can also participate in ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride can be compared with other sulfonyl chlorides and bicyclic compounds:
Methanesulfonyl chloride: A simpler sulfonyl chloride without the bicyclic structure.
Benzenesulfonyl chloride: A sulfonyl chloride with an aromatic ring.
2-Oxabicyclo[2.2.1]heptane: A bicyclic compound with a different ring structure.
The uniqueness of this compound lies in its combination of a highly reactive sulfonyl chloride group with a strained bicyclic structure, which can lead to unique reactivity and applications in various fields.
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(8,9)4-6-1-5(2-6)10-3-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLHWYBBCKENLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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